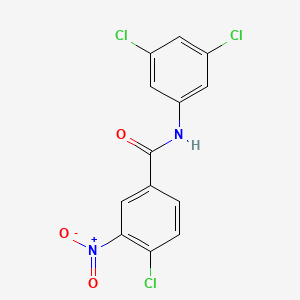
4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3,5-dichlorophenyl)-benzenesulfonamide: is a chemical compound with the following properties:
Linear Formula: CHClNOS
Molecular Weight: 336.626 g/mol
CAS Number: 329937-55-5
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Sulfonation: Start with 4-chloroaniline (CHNHCl) and react it with sulfuric acid (HSO) to introduce the sulfonamide group.
Chlorination: Next, chlorinate the product using chlorine gas (Cl) to introduce the second chlorine atom.
Nitration: Finally, nitrate the compound using nitric acid (HNO) to add the nitro group.
Industrial Production:: The industrial production methods typically involve large-scale batch processes with optimized reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the nitro group.
Substitution: It is susceptible to nucleophilic substitution reactions at the chlorine atoms.
Reduction: Reduction of the nitro group can yield an amino compound.
Sulfonation: Sulfuric acid (HSO)
Chlorination: Chlorine gas (Cl)
Nitration: Nitric acid (HNO)
- The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the nitro group yields an amino compound.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it with related sulfonamides and analyze their unique features.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be available. Buyer discretion is advised when confirming product identity and purity .
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-4-9(15)6-10(5-8)17-13(19)7-1-2-11(16)12(3-7)18(20)21/h1-6H,(H,17,19) |
InChI Key |
HFQOMTGFSFHQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11021369.png)
![4-phenyl-6-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11021379.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021380.png)
![8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11021391.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021398.png)
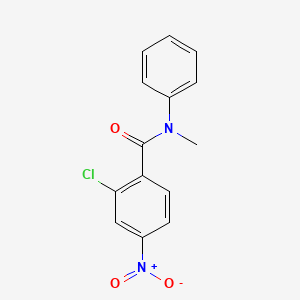
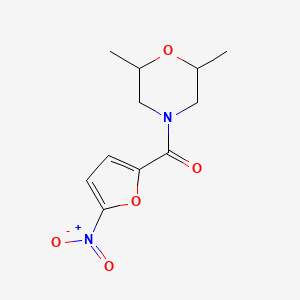
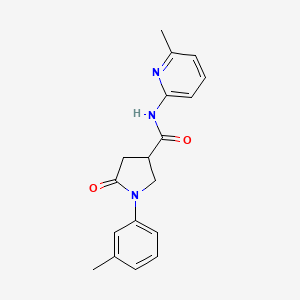
![Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate](/img/structure/B11021425.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)
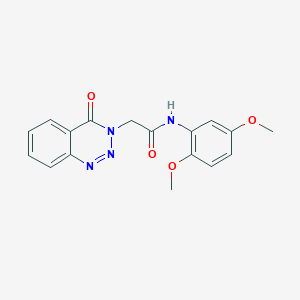
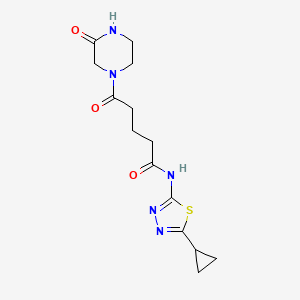
![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)
